2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
Description
The compound 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a structurally complex molecule featuring a hybrid heterocyclic framework. Its core comprises an azetidine (4-membered nitrogen ring) fused with a 1,2,4-oxadiazole moiety, substituted at the 3-position with a thiophene ring. The acetamide side chain is functionalized with a 4-(trifluoromethoxy)phenyl group, and the oxalate counterion likely enhances solubility or crystallinity.
Properties
IUPAC Name |
oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-14-3-1-13(2-4-14)22-15(26)9-25-7-12(8-25)17-23-16(24-28-17)11-5-6-29-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNJQIWXQMHNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate represents a novel class of bioactive molecules that integrate the oxadiazole ring with azetidine and thiophene moieties. This structural combination is hypothesized to enhance its biological activity across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.50 g/mol. The presence of trifluoromethoxy and thiophene groups is expected to influence its pharmacokinetic properties and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives of oxadiazoles possess varying degrees of antibacterial activity against pathogens such as Mycobacterium bovis and Staphylococcus aureus . The incorporation of thiophene may further enhance these effects due to its electron-rich nature, which can facilitate interactions with microbial targets.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. For instance, studies have shown that modifications to the oxadiazole ring can lead to increased cytotoxicity against cancer cell lines. Compounds similar to the one have been evaluated for their ability to induce apoptosis in various cancer cells through mechanisms involving reactive oxygen species (ROS) generation and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A recent investigation evaluated a series of oxadiazole derivatives , including those with thiophene substitutions, against common bacterial strains. The results indicated minimum inhibitory concentrations (MICs) as low as 28 μg/mL , showcasing their potential as effective antimicrobial agents .
- Cytotoxicity Assays : In vitro studies conducted on cancer cell lines demonstrated that derivatives similar to the target compound exhibited IC50 values in the range of 15-30 μM , indicating significant cytotoxic effects compared to standard chemotherapeutic agents .
Pharmacological Mechanisms
The biological activity of 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Induction of Apoptosis : The presence of thiophene enhances the ability to induce apoptosis through ROS-mediated pathways.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of azetidine , 1,2,4-oxadiazole , and thiophene motifs. Below is a comparative analysis with key analogs:
Key Observations:
- 1,2,4-Oxadiazole is a bioisostere for esters or carbamates, offering metabolic resistance while maintaining hydrogen-bonding capabilities. This contrasts with 1,3,4-thiadiazole (in ), which may confer greater acidity due to the thiol group.
- Fluorinated Substituents :
- Biological Activity Trends :
Chemoinformatic Similarity Analysis
Using methodologies from , the Tanimoto coefficient (a measure of structural similarity based on binary molecular fingerprints) could quantify the target compound’s resemblance to analogs. For example:
- Comparison with N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Moderate similarity (shared acetamide/fluorinated aryl groups; divergent heterocycles).
- Comparison with triazole derivatives : Lower similarity (distinct core rings but analogous sulfanyl/acylamino functionalities).
Pharmacokinetic and Physicochemical Properties (Hypothetical)
- Solubility : The oxalate salt likely improves aqueous solubility vs. freebase forms (common in pharmaceuticals).
- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism better than methyl or methoxy groups.
- LogP : Estimated higher than triazole derivatives (due to trifluoromethoxy and thiophene) but lower than trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
